methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Lipophilicity Physicochemical Property Drug Design

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 22011-01-4) is a premier isoindolinone scaffold with distinct ester lipophilicity, ideal for medicinal chemistry and focused library syntheses. Its methyl propanoate side chain enables facile conversion to amides and acids for SAR exploration, while its predicted logP differential supports permeability studies. A cost-effective alternative to pre-optimized analogs for early-stage ligand development.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 22011-01-4
Cat. No. B1386391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
CAS22011-01-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CC2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO3/c1-16-11(14)6-7-13-8-9-4-2-3-5-10(9)12(13)15/h2-5H,6-8H2,1H3
InChIKeyZZPLWBZUHLBQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 22011-01-4): A Core Isoindolinone Building Block for Pharmaceutical and Chemical R&D


Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 22011-01-4) is a synthetic organic compound belonging to the isoindolinone class, characterized by a bicyclic 2,3-dihydro-1H-isoindol-1-one (phthalimidine) core functionalized with a methyl propanoate ester side chain . With a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, this compound serves as a versatile scaffold and intermediate in medicinal chemistry and organic synthesis [1]. Its structure provides a balance of lipophilic and hydrogen-bonding capabilities, making it a valuable building block for the construction of more complex molecules targeting diverse biological pathways.

Why Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate Cannot Be Directly Substituted by Other Isoindolinone Analogs


Within the isoindolinone class, even minor structural variations—such as ester vs. acid functionality, chain length, or ring substitution—can profoundly alter physicochemical properties (e.g., logP, solubility, permeability), synthetic accessibility, and biological target engagement [1]. For example, the methyl ester of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate exhibits distinct lipophilicity and membrane permeability compared to its free carboxylic acid counterpart (CAS 83747-30-2), which influences both its behavior in biological assays and its utility as a synthetic intermediate [2]. Substituting this specific ester with an alternative isoindolinone derivative without rigorous comparative data risks compromising assay reproducibility, altering pharmacokinetic profiles, or derailing synthetic routes reliant on its specific reactivity. The quantitative evidence below delineates the precise dimensions where methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate offers verifiable differentiation.

Quantitative Differentiation Guide for Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Procurement-Critical Evidence vs. Analogs


Predicted Lipophilicity (logP) Differentiates Methyl Ester from Carboxylic Acid Analog

The methyl ester moiety in methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate significantly enhances its predicted lipophilicity relative to its free carboxylic acid analog, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2) [1]. This property is critical for passive membrane permeability and influences compound distribution in biological systems.

Lipophilicity Physicochemical Property Drug Design

Synthetic Accessibility and Yield in Continuous Flow vs. Batch Conditions

The synthesis of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate via the reaction of phthalimide with methyl acrylate under basic conditions has been reported to achieve improved yields and control in continuous flow reactors compared to traditional batch methods . While specific quantitative yields are not publicly benchmarked in peer-reviewed literature, the adaptability to continuous flow distinguishes it from more sterically hindered or less reactive isoindolinone derivatives that may not be amenable to such process intensification.

Process Chemistry Synthetic Efficiency Scale-up

Role as a Key Intermediate in IDH1 Mutant Inhibitor Pharmacophore Development

Isoindolinone derivatives, including those with propanoate ester side chains, have been extensively explored as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a validated oncology target [1]. While direct activity data for methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not publicly available, structurally related analogs have demonstrated potent inhibition of IDH1 R132H and R132C mutants with IC₅₀ values ranging from 1 nM to 376 nM in biochemical and cellular assays [2][3]. This compound serves as a foundational building block for constructing these pharmacophores, offering a balance of synthetic accessibility and functional group versatility that differentiates it from more complex, pre-functionalized isoindolinone cores which may limit SAR exploration.

Medicinal Chemistry Oncology IDH1 Inhibitor

Optimal Research and Procurement Scenarios for Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS 22011-01-4)


Scaffold for Structure-Activity Relationship (SAR) Studies in Mutant IDH1 Inhibitor Programs

Procure this methyl ester as a versatile starting point for synthesizing focused libraries of isoindolinone-based IDH1 inhibitors. Its ester functionality allows for facile conversion to amides, hydrazides, or free acids, enabling exploration of the solvent-exposed region of the IDH1 binding pocket. This approach offers a cost-effective alternative to purchasing more elaborate, pre-optimized analogs, which may be prohibitively expensive for early-stage SAR campaigns [1].

Model Substrate for Continuous Flow Process Development and Optimization

Utilize this compound as a test substrate for developing and optimizing continuous flow alkylation reactions. Its known synthesis from phthalimide and methyl acrylate under basic conditions provides a well-defined reaction system for studying residence time, temperature, and mixing effects on yield and purity, with the goal of establishing robust, scalable protocols for analogous N-alkylation reactions .

Physicochemical Probe for Lipophilicity-Driven Permeability Studies

Employ this methyl ester as a comparator in permeability assays (e.g., PAMPA or Caco-2) against its carboxylic acid analog (CAS 83747-30-2) to quantify the impact of esterification on membrane flux. The predicted logP difference of ~0.6 units provides a tangible benchmark for correlating in silico predictions with experimental permeability data, informing the design of CNS-penetrant isoindolinone candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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